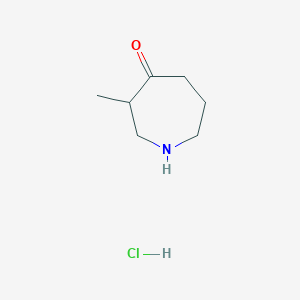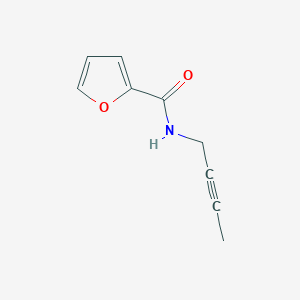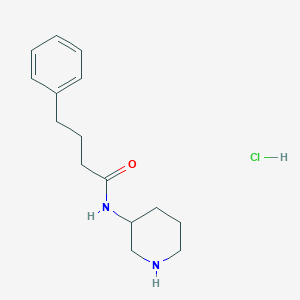
3-Methylazepan-4-one hydrochloride
Overview
Description
3-Methylazepan-4-one hydrochloride, also known as MAZH, is a synthetic compound with the molecular formula C7H14ClNO . It is a yellow to brown solid and is used in laboratory settings .
Molecular Structure Analysis
The linear formula of this compound is C7H14ClNO . The InChI code is 1S/C7H13NO.ClH/c1-6-5-8-4-2-3-7(6)9;/h6,8H,2-5H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a yellow to brown solid . It has a molecular weight of 163.65 g/mol . The compound should be stored at a temperature of 2-8°C .Mechanism of Action
3-Methylazepan-4-one hydrochloride acts as a selective antagonist of the GABA(A) receptor. This receptor is an ionotropic receptor that mediates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. By blocking the GABA(A) receptor, this compound can reduce neuronal inhibition and increase neuronal excitability, leading to its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and not fully understood. Studies have shown that this compound can modulate the activity of several neurotransmitter systems, including GABA, glutamate, and dopamine. It may also have effects on neuronal plasticity and gene expression.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Methylazepan-4-one hydrochloride in lab experiments is its selectivity for the GABA(A) receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one limitation is that this compound may have off-target effects that are not fully understood, which could complicate interpretation of experimental results.
Future Directions
There are many potential future directions for research on 3-Methylazepan-4-one hydrochloride. One area of interest is its potential use in treating schizophrenia, a complex neurological disorder that is poorly understood. Studies have shown that this compound can reduce positive symptoms of schizophrenia in animal models and may have potential as an antipsychotic agent.
Another area of interest is the potential use of this compound in treating addiction. Studies have shown that this compound can reduce drug-seeking behavior in animal models and may have potential as an anti-addiction agent.
Overall, this compound is a promising compound that has potential for use in treating a variety of neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
3-Methylazepan-4-one hydrochloride has been extensively studied for its potential use in treating a variety of neurological disorders. One area of research has focused on its potential use in treating anxiety disorders, such as generalized anxiety disorder and post-traumatic stress disorder. Studies have shown that this compound can reduce anxiety-like behavior in animal models and may have potential as an anxiolytic agent.
Another area of research has focused on the potential use of this compound in treating epilepsy. Studies have shown that this compound can reduce seizure activity in animal models and may have potential as an anticonvulsant agent.
Safety and Hazards
The compound is associated with certain hazards. It has been classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves and eye/face protection, and storing in a well-ventilated place .
properties
IUPAC Name |
3-methylazepan-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6-5-8-4-2-3-7(6)9;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBDSWVDXDCDSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 4-hydroxy-4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate](/img/structure/B1459495.png)

![1-[3-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1459498.png)

![Hexanoic acid, 6-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]acetyl]amino]-](/img/structure/B1459505.png)

![Cyclopentyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1459507.png)





![4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1459516.png)
